{2-[(5-tert-Butyl-2-methyl-furan-3-carbonyl)-amino]-acetylamino}-acetic acid
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Overview
Description
{2-[(5-tert-Butyl-2-methyl-furan-3-carbonyl)-amino]-acetylamino}-acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a furan ring substituted with tert-butyl and methyl groups, and it is linked to an acetic acid moiety through an amide bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(5-tert-Butyl-2-methyl-furan-3-carbonyl)-amino]-acetylamino}-acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of tert-butyl and methyl groups: The tert-butyl and methyl groups can be introduced via alkylation reactions using tert-butyl chloride and methyl iodide, respectively, in the presence of a strong base.
Formation of the amide bond: The furan derivative is then reacted with an appropriate acyl chloride to form the amide bond.
Introduction of the acetic acid moiety: Finally, the acetic acid moiety is introduced through a coupling reaction with an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
{2-[(5-tert-Butyl-2-methyl-furan-3-carbonyl)-amino]-acetylamino}-acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include halides (e.g., chloride, bromide) and organometallic reagents (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may yield alcohols.
Scientific Research Applications
{2-[(5-tert-Butyl-2-methyl-furan-3-carbonyl)-amino]-acetylamino}-acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2-[(5-tert-Butyl-2-methyl-furan-3-carbonyl)-amino]-acetylamino}-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-tert-Butyl-3-methyl-furan-2-carboxylic acid: Similar furan ring structure with different functional groups.
5-tert-Butyl-2-methoxybenzoic acid: Similar tert-butyl substitution but with a benzoic acid moiety.
5-tert-Butyl-2-methoxyphenylboronic acid: Similar tert-butyl substitution but with a boronic acid moiety.
Uniqueness
{2-[(5-tert-Butyl-2-methyl-furan-3-carbonyl)-amino]-acetylamino}-acetic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-[[2-[(5-tert-butyl-2-methylfuran-3-carbonyl)amino]acetyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-8-9(5-10(21-8)14(2,3)4)13(20)16-6-11(17)15-7-12(18)19/h5H,6-7H2,1-4H3,(H,15,17)(H,16,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZDCZIRBTZJNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(C)(C)C)C(=O)NCC(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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